[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid
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Overview
Description
[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid: is a compound that features a piperidine ring, a sulfur atom, and an acetic acid moiety. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the piperidine ring, a common structural motif in many pharmacologically active compounds, makes it a valuable target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Sulfur Atom: The sulfur atom can be introduced via thiolation reactions, where a suitable sulfur source is reacted with the piperidine derivative.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid: undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The sulfur atom and acetic acid moiety may also play roles in the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid: can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
4-Methylpiperidine: A piperidine derivative with a methyl group at the 4-position.
Piperidine-2-carboxylic acid: A piperidine derivative with a carboxylic acid group at the 2-position.
The uniqueness of This compound lies in its combination of a piperidine ring, a sulfur atom, and an acetic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-8-2-4-11(5-3-8)9(12)6-15-7-10(13)14/h8H,2-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMSAOVFQJDATH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356358 |
Source
|
Record name | {[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801495 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
436087-11-5 |
Source
|
Record name | {[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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